molecular formula C13H14N4O4S2 B2607341 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide CAS No. 820229-81-0

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No. B2607341
CAS RN: 820229-81-0
M. Wt: 354.4
InChI Key: QHPNJQXPSCPZOS-UHFFFAOYSA-N
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Description

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Thiadiazole derivatives have been identified as potent inhibitors of carbonic anhydrase isozymes, including hCA I and II, which are metalloenzymes involved in the reversible hydration of carbon dioxide. Studies have demonstrated the inhibitory effects of these compounds on carbonic anhydrase activity, highlighting their potential in treating conditions where modulation of this enzyme's activity could be beneficial (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antitubercular Activity

Another significant area of research is the development of thiadiazole derivatives as antituberculosis agents. Compounds with the thiadiazole moiety have shown outstanding in vitro activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains, with minimum inhibitory concentration values as low as 0.03 µM. This highlights their potential as a new class of antituberculosis agents, exhibiting a highly selective antimycobacterial effect with low toxicity in mammalian cell lines (Karabanovich et al., 2016).

Antifungal Applications

Thiadiazole derivatives have also been evaluated for their antifungal properties. Certain complexes containing thiadiazole and metal ions, like Ag(I) and Zn(II), demonstrated effective antifungal activities against Aspergillus and Candida species. These findings suggest the potential use of thiadiazole derivatives as antifungal agents, offering an alternative approach to combat fungal infections with activities comparable to established antifungals like ketoconazole (Mastrolorenzo, Scozzafava, & Supuran, 2000).

CNS Activity

The central nervous system (CNS) activity of thiadiazole derivatives has been a subject of interest, with some compounds showing promising antidepressant and anxiolytic properties. These studies provide insight into the potential therapeutic applications of thiadiazole derivatives in treating CNS disorders, highlighting their efficacy in pharmacological models compared to reference drugs (Clerici et al., 2001).

Anticancer Properties

Exploratory research into the anticancer properties of thiadiazole derivatives has shown that these compounds can inhibit the growth of cancer cells. For instance, the synthesis and evaluation of a non-condensed pyrazoline-bearing hybrid molecule with thiadiazole demonstrated anticancer activity, suggesting a potential pathway for the development of new anticancer agents based on thiadiazole derivatives (Yushyn, Holota, & Lesyk, 2022).

properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S2/c1-20-8-4-3-7(5-9(8)21-2)11(19)15-12-16-17-13(23-12)22-6-10(14)18/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPNJQXPSCPZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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